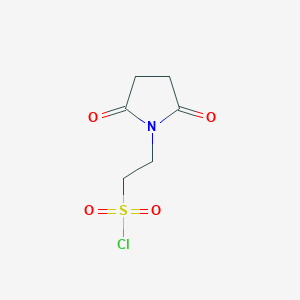

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride

Description

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride (CAS 5437-54-7) is a sulfonyl chloride derivative featuring a pyrrolidinone (2,5-dioxopyrrolidine) moiety attached to an ethanesulfonyl chloride backbone. Its molecular formula is C₆H₈ClNO₄S, combining the electrophilic sulfonyl chloride group (–SO₂Cl) with a cyclic ketone structure. This compound is historically associated with specialized organic synthesis, particularly in pharmaceutical and peptide chemistry, where sulfonyl chlorides are employed as activating agents for nucleophilic substitution or conjugation reactions .

Key structural attributes include:

- Pyrrolidinone ring: A five-membered lactam with two ketone groups, contributing to electron-withdrawing effects that enhance the reactivity of the sulfonyl chloride group.

- Ethanesulfonyl chloride backbone: A flexible spacer linking the pyrrolidinone to the reactive –SO₂Cl group.

Notably, commercial availability of this compound has been discontinued, as indicated by supplier data . Its applications were likely niche, involving the synthesis of sulfonamide derivatives or as a coupling reagent in heterocyclic chemistry.

Properties

IUPAC Name |

2-(2,5-dioxopyrrolidin-1-yl)ethanesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClNO4S/c7-13(11,12)4-3-8-5(9)1-2-6(8)10/h1-4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RELWRPQYLYNUPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCS(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89756-66-1 | |

| Record name | 2-(2,5-dioxopyrrolidin-1-yl)ethane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride typically involves the reaction of pyrrolidine-2,5-dione with ethanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is typically purified through recrystallization or chromatography techniques to meet the required specifications for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: The ethanesulfonyl chloride group can be substituted with various nucleophiles, leading to the formation of diverse derivatives.

Cycloaddition Reactions: The pyrrolidine-2,5-dione moiety can participate in cycloaddition reactions, forming complex cyclic structures.

Common Reagents and Conditions

Common reagents used in the reactions of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, with solvents like dichloromethane or acetonitrile being commonly used .

Major Products Formed

The major products formed from the reactions of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride depend on the specific nucleophile used. For example, reaction with an amine can yield a sulfonamide derivative, while reaction with an alcohol can produce a sulfonate ester .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its role as a building block in the synthesis of biologically active molecules. Its structure allows for modifications that can enhance pharmacological properties.

Case Study: Synthesis of Positive Allosteric Modulators

A series of compounds derived from 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride have been studied for their ability to act as positive allosteric modulators of metabotropic glutamate receptor 4 (mGluR4). These compounds showed improved pharmacokinetic properties and selectivity, making them promising candidates for treating neurological disorders such as Parkinson's disease. In preclinical models, these modulators exhibited significant antiparkinsonian effects, demonstrating the compound's utility in drug development .

Organic Synthesis

The use of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride in organic synthesis is noteworthy due to its reactivity and ability to form sulfonamides, which are crucial intermediates in the synthesis of various pharmaceuticals.

Data Table: Reaction Conditions and Yields

| Reaction Type | Starting Material | Yield (%) | Conditions |

|---|---|---|---|

| Sulfonamide Formation | Amine + 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride | 85 | Room temperature, solvent-free |

| Coupling Reaction | Amino acid + 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride | 75 | DMF, 24 hours |

| Synthesis of Peptide Derivatives | Dipeptide + 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride | 90 | Microwave irradiation |

These reactions highlight the compound's versatility as a reagent in synthesizing complex organic molecules.

Application in Drug Discovery

The compound's derivatives have been explored in drug discovery programs aimed at developing new therapeutics. Its ability to modify biological activity through structural alterations has made it a valuable tool for medicinal chemists.

Case Study: Development of Anticancer Agents

Research has shown that derivatives of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride possess anticancer properties. For instance, specific modifications led to compounds that inhibited tumor growth in vitro and in vivo. These findings suggest that this compound could be integral to developing new cancer therapies .

Toxicological Studies and Environmental Impact

The environmental implications of using sulfonyl chlorides like 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride have been assessed in various studies. Understanding its toxicological profile is crucial for safe handling and application in research settings.

Toxicological Data Summary

| Parameter | Value |

|---|---|

| LD50 (oral) | >2000 mg/kg |

| Environmental Persistence | Moderate |

| Bioaccumulation Potential | Low |

These parameters are essential for evaluating the safety and environmental impact of the compound during research and application.

Mechanism of Action

The mechanism of action of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride involves its reactivity towards nucleophiles. The ethanesulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical reactions to introduce the ethanesulfonyl group into target molecules. The pyrrolidine-2,5-dione moiety can also interact with biological targets, such as enzymes and receptors, through non-covalent interactions, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

- Substituent: The chloro (–Cl) group at the 2-position vs. the pyrrolidinone moiety in the target compound.

Physical and Chemical Properties

Hazards and Handling

- Target Compound : Expected to be moisture-sensitive, releasing HCl upon hydrolysis. Likely causes severe skin/eye irritation (inferred from sulfonyl chloride behavior).

- Ethanesulfonyl Chloride, 2-Chloro- :

Fluorinated Ethanesulfonyl Fluorides (e.g., CAS 29514-94-1)

Key Differences

Comparative Reactivity

| Parameter | Sulfonyl Chlorides | Sulfonyl Fluorides |

|---|---|---|

| Hydrolysis Rate | Rapid (minutes-hours) | Slow (days-weeks) |

| Bioconjugation Utility | Limited by instability | Preferred for covalent inhibitors |

Other Sulfonyl Chlorides (General Comparison)

Tosyl Chloride (p-Toluenesulfonyl Chloride)

- Structure : Aromatic sulfonyl chloride with a methylbenzene group.

- Reactivity : Less electrophilic than aliphatic sulfonyl chlorides due to resonance stabilization.

- Applications : Widely used in protecting amines and alcohols; contrasts with the target compound’s aliphatic and heterocyclic reactivity .

Research Findings and Trends

Reactivity Studies: Sulfonyl chlorides with electron-withdrawing groups (e.g., pyrrolidinone) exhibit faster reaction kinetics with amines compared to alkyl-substituted analogues (inferred from structural data) .

Safety Trends : The discontinuation of 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride may reflect industry shifts toward safer alternatives, such as sulfonyl fluorides, which offer reduced toxicity and better handling .

Hazard Mitigation : Both the target compound and Ethanesulfonyl Chloride, 2-Chloro- require rigorous moisture control and personal protective equipment (PPE) due to corrosive decomposition products .

Biological Activity

2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and safety profile.

The biological activity of 2-(2,5-dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride is primarily attributed to its interaction with various biological targets. Studies indicate that it may function as an inhibitor of certain enzymes involved in neurotransmitter regulation, particularly in the context of seizure activity.

Antiseizure Activity

Recent research has highlighted the compound's potential as an antiseizure agent. For instance, a derivative of this compound demonstrated significant efficacy in rodent models of seizures by inhibiting voltage-gated sodium channels, which are crucial for neuronal excitability and seizure propagation .

Safety Profile

The safety profile of 2-(2,5-dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride has been assessed through various in vitro and in vivo studies. Notably, at high concentrations (100 µM), a slight decrease in HepG2 cell viability was observed, indicating a potential hepatotoxic effect; however, this was only evident at elevated doses . Long-term administration studies have shown no significant alterations in hepatic or renal function, suggesting an acceptable safety margin for therapeutic use .

Comparative Analysis of Biological Activity

To better understand the biological activity of 2-(2,5-dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride, a comparative analysis with other related compounds is beneficial. The following table summarizes key findings from recent studies:

Case Studies

Several case studies have explored the therapeutic applications of 2-(2,5-dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride derivatives:

- Seizure Models : In a study involving pharmacological screening in rodent models, derivatives demonstrated a dose-dependent reduction in seizure frequency and severity. The mechanisms were linked to modulation of ion channels and neurotransmitter systems .

- Neurotoxicity Assessment : Long-term administration studies indicated that chronic exposure did not adversely affect cognitive functions or neurogenesis in mice. This suggests that the compound may have favorable neuroprotective properties alongside its antiseizure effects .

- In Vitro Cytotoxicity : In vitro tests revealed that while some derivatives showed cytotoxic effects against cancer cell lines (IC50 values < 30 µM), they maintained selectivity towards non-cancerous cells, indicating potential for therapeutic applications beyond antiseizure activity .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride in laboratory settings?

- Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use face shields for splash-prone operations. Ensure clean PPE is available daily .

- Ventilation: Conduct reactions in a fume hood with local exhaust ventilation to minimize inhalation exposure. Enclose processes where possible .

- Emergency Measures: Install emergency eyewash stations and showers in the work area. In case of skin contact, immediately wash with water for 15+ minutes and remove contaminated clothing .

- Storage: Store in airtight containers in a cool (<25°C), dry, and well-ventilated area. Avoid proximity to water, bases, or oxidizing agents due to decomposition or violent reactions .

Q. How is 2-(2,5-Dioxo-pyrrolidin-1-yl)-ethanesulfonyl chloride typically synthesized, and what are critical reaction conditions?

- Methodological Answer:

- Synthetic Route: React ethanesulfonyl chloride derivatives with 2,5-dioxopyrrolidine under basic conditions (e.g., triethylamine or pyridine) in anhydrous solvents like dichloromethane or THF .

- Key Conditions: Maintain temperatures between 0–5°C during sulfonylation to control exothermic reactions. Use stoichiometric base to neutralize HCl byproducts .

- Purification: Isolate via vacuum distillation or column chromatography (silica gel, hexane/ethyl acetate). Confirm purity using NMR and LC-MS .

Advanced Research Questions

Q. How can researchers optimize conjugation efficiency of this compound with biomolecules (e.g., peptides)?

- Methodological Answer:

- pH Control: Perform reactions at pH 7–8 (buffered with phosphate or bicarbonate) to balance nucleophilicity of amine groups and compound stability. Avoid alkaline conditions (>pH 9) to prevent hydrolysis .

- Solvent Compatibility: Use polar aprotic solvents (e.g., DMF) for biomolecule solubility. Add 1–2% DMSO to enhance reagent dissolution .

- Kinetic Monitoring: Track reaction progress via HPLC or MALDI-TOF to identify optimal conjugation time (typically 2–4 hours at 25°C) .

Q. How should conflicting data on hydrolytic stability be resolved?

- Methodological Answer:

- Controlled Hydrolysis Studies: Compare degradation rates in aqueous buffers (pH 3–10) at 25°C and 37°C. Use LC-MS to identify hydrolysis products (e.g., sulfonic acids or pyrrolidinone derivatives) .

- Moisture Sensitivity Tests: Conduct Karl Fischer titration to quantify residual water in solvents. Correlate with reaction yields to establish tolerance thresholds (<0.1% water for stable reactions) .

- Contradiction Analysis: If literature reports vary, verify experimental conditions (e.g., solvent purity, inert atmosphere). Replicate studies under controlled argon environments to isolate moisture effects .

Q. What strategies mitigate side reactions during sulfonylation of sterically hindered amines?

- Methodological Answer:

- Activation: Pre-activate hindered amines with Hünig’s base (DIPEA) to enhance nucleophilicity. Use catalytic DMAP to accelerate sulfonyl transfer .

- Solvent Optimization: Switch to less polar solvents (e.g., toluene) to reduce competing hydrolysis. Microwave-assisted synthesis (50–60°C, 30 min) can improve kinetics .

- Byproduct Analysis: Characterize side products (e.g., N-alkylated species) via GC-MS or IR. Adjust stoichiometry (1.2–1.5 eq. sulfonyl chloride) to minimize undesired pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.